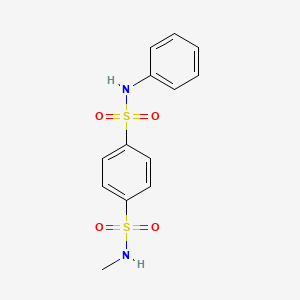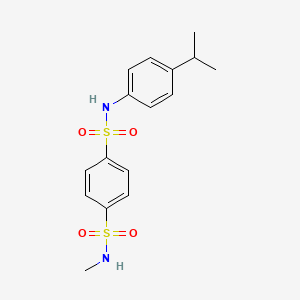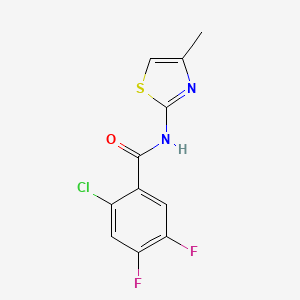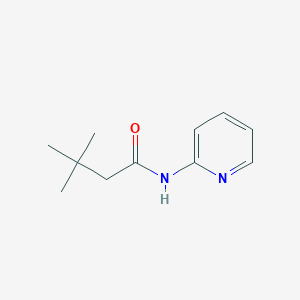
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide (MPB) is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. MPB has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
作用機序
The mechanism of action of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide involves the inhibition of CA activity. CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is essential for maintaining the pH balance of the body. By inhibiting CA activity, 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide disrupts the acid-base balance, leading to a decrease in pH.
Biochemical and Physiological Effects:
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has been shown to have various biochemical and physiological effects. It has been found to decrease the pH of blood and urine, increase the excretion of bicarbonate, and decrease the excretion of ammonium. 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has several advantages for lab experiments. It is a potent inhibitor of CA, making it a useful tool for studying the role of CA in various physiological processes. 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has some limitations for lab experiments. It is a sulfonamide, which means that it may have potential side effects on living organisms. Additionally, 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide may not be effective in inhibiting all isoforms of CA, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide. One area of research could focus on the development of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide analogs with improved potency and selectivity for specific isoforms of CA. Another area of research could focus on the potential use of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide as a cancer therapy. Additionally, further studies could investigate the potential side effects of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide on living organisms and the mechanisms underlying its inhibition of CA activity.
Conclusion:
In conclusion, 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology. It is a potent inhibitor of CA activity and has been found to have various biochemical and physiological effects. 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide, including the development of analogs with improved potency and selectivity, the potential use as a cancer therapy, and further investigation into its potential side effects.
合成法
The synthesis of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide involves the reaction of N-methyl-p-toluenesulfonamide and N-phenyl-p-toluenesulfonamide with sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide is typically around 70%.
科学的研究の応用
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has been used in various scientific research studies, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-14-20(16,17)12-7-9-13(10-8-12)21(18,19)15-11-5-3-2-4-6-11/h2-10,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZHURZHOSJGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561386.png)
![1-acetyl-6-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7561388.png)

![5-(1,3-benzoxazol-2-ylsulfanylmethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561396.png)
![ethyl 5-amino-1-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561404.png)
![2-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B7561426.png)

![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)
![methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561434.png)
![1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine](/img/structure/B7561449.png)


![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)
